1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a benzimidazole, piperazine, and indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that compounds containingimidazole and indole moieties have been found to interact with a wide range of targets . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
For instance, some imidazole derivatives have been found to show potent anti-tubercular activity . Similarly, certain indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds containing imidazole and indole moieties are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It’s important to note that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that compounds containing an imidazole moiety may have good absorption and distribution properties.
Result of Action
Given the wide range of biological activities associated with imidazole and indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing imidazole and indole moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions where the benzimidazole derivative reacts with a piperazine derivative.
Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.
Final coupling: The final step would involve coupling the benzimidazole-piperazine intermediate with the indole derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Benzimidazolyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- 1-(4-(1H-Benzimidazol-2-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Uniqueness
The uniqueness of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(16-27-10-9-17-5-1-4-8-20(17)27)26-13-11-25(12-14-26)15-21-23-18-6-2-3-7-19(18)24-21/h1-10H,11-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRXPZEQWSOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.